molecular formula C15H14N2O2S B2665137 3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1255787-77-9

3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2665137
CAS No.: 1255787-77-9
M. Wt: 286.35
InChI Key: SJBZQWICQRGSNA-UHFFFAOYSA-N
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Description

3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno[3,2-d]pyrimidine core structure, which is fused with a benzyl group substituted with two methyl groups at the 3 and 4 positions. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating 3-amino-4-cyano-2-thiophenecarboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets and pathways within cells. For example, as a photosensitizer, it absorbs light and generates reactive oxygen species (ROS) that induce cell death in cancer cells . The compound’s ability to generate ROS is independent of molecular oxygen, making it effective under both normoxic and hypoxic conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific substitution pattern and its potential applications in both medicinal chemistry and materials science. Its ability to act as a photosensitizer under hypoxic conditions is particularly noteworthy, as it addresses a common limitation of many other photosensitizers.

Properties

IUPAC Name

3-[(3,4-dimethylphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-9-3-4-11(7-10(9)2)8-17-14(18)13-12(5-6-20-13)16-15(17)19/h3-7H,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBZQWICQRGSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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